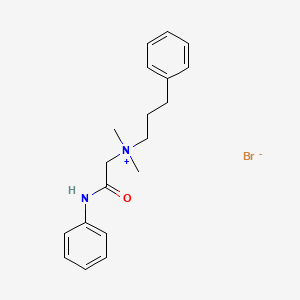
Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide is a quaternary ammonium compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide typically involves the reaction of dimethylamine with phenyl isocyanate to form the intermediate phenylcarbamoyl dimethylamine. This intermediate is then reacted with 3-phenylpropyl bromide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism by which Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide exerts its effects involves interactions with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium bromide: Commonly used as a phase-transfer catalyst in organic synthesis.
Uniqueness
Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenylcarbamoyl group and a 3-phenylpropyl chain differentiates it from other quaternary ammonium compounds, providing unique advantages in certain applications.
Eigenschaften
CAS-Nummer |
3131-76-8 |
|---|---|
Molekularformel |
C19H25BrN2O |
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
(2-anilino-2-oxoethyl)-dimethyl-(3-phenylpropyl)azanium;bromide |
InChI |
InChI=1S/C19H24N2O.BrH/c1-21(2,15-9-12-17-10-5-3-6-11-17)16-19(22)20-18-13-7-4-8-14-18;/h3-8,10-11,13-14H,9,12,15-16H2,1-2H3;1H |
InChI-Schlüssel |
CYAJRRBOLBMNMM-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(CCCC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


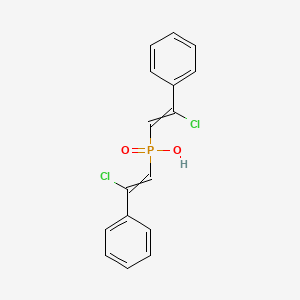
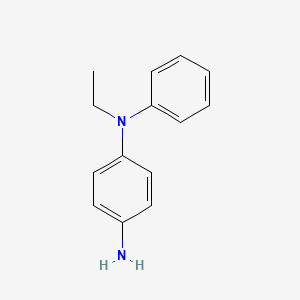

![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
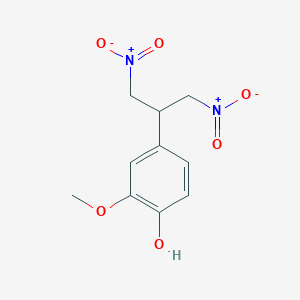

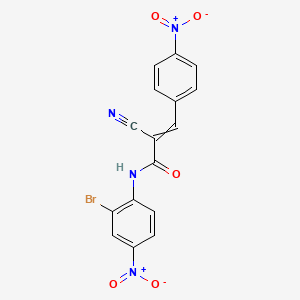
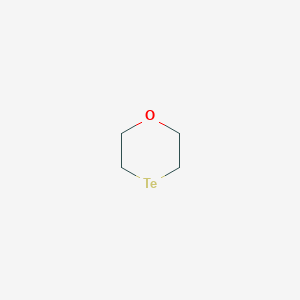
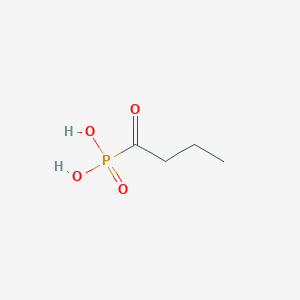
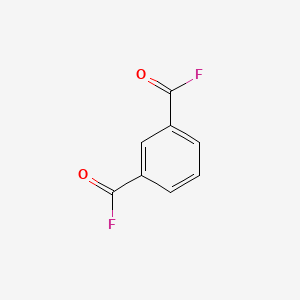

![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)
